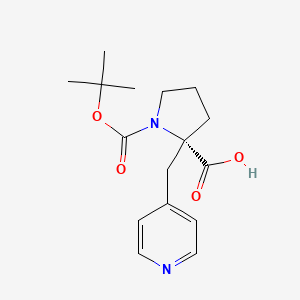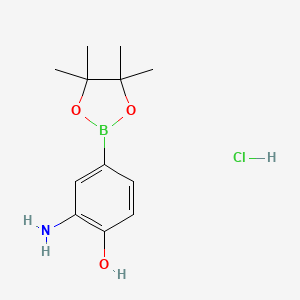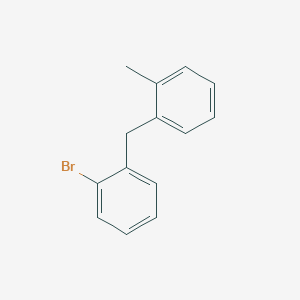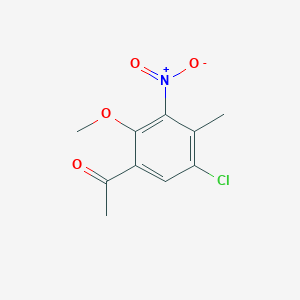
Boc-(S)-alpha-(4-pyridinylmethyl)-proline
描述
Boc-(S)-alpha-(4-pyridinylmethyl)-proline (Boc-Pyr-Pro) is an organic compound that is widely used in scientific research due to its ability to form peptide bonds and its stability in aqueous solutions. It has been used in a wide range of applications, including the synthesis of peptides, oligonucleotides, and other biologically active compounds. Boc-Pyr-Pro has also been used in the study of enzyme kinetics, protein structure and function, and other biochemical and physiological processes.
科学研究应用
Boc-(S)-alpha-(4-pyridinylmethyl)-proline has been used in a variety of scientific research applications, including the synthesis of peptides, oligonucleotides, and other biologically active compounds. It has also been used in the study of enzyme kinetics, protein structure and function, and other biochemical and physiological processes. In addition, this compound has been used as a model compound for the study of peptide-protein interactions and has been used to study the structure and function of peptides and proteins in solution.
作用机制
Boc-(S)-alpha-(4-pyridinylmethyl)-proline acts as an acid catalyst in the formation of peptide bonds between amino acid derivatives. It is also able to form hydrogen bonds with other molecules, which can help stabilize the structure of the peptide. In addition, this compound can interact with the side chains of amino acid residues, which can affect the conformation of the peptide and the interactions between the peptide and its environment.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to interact with enzymes, proteins, and other molecules, which can affect their structure and function. In addition, this compound has been shown to affect the activity of certain enzymes, such as proteases and kinases, which can have an impact on the regulation of biochemical pathways.
实验室实验的优点和局限性
Boc-(S)-alpha-(4-pyridinylmethyl)-proline has several advantages for lab experiments, including its stability in aqueous solutions and its ability to form peptide bonds. Additionally, the use of this compound in peptide synthesis is relatively simple and efficient. However, this compound is limited in its ability to form hydrogen bonds and interact with side chains of amino acid residues, which can affect the conformation of the peptide and the interactions between the peptide and its environment.
未来方向
There are several potential future directions for Boc-(S)-alpha-(4-pyridinylmethyl)-proline research. One potential direction is the development of new synthetic methods for the synthesis of peptides and other biologically active compounds using this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, including its ability to interact with enzymes, proteins, and other molecules. Finally, further studies could be conducted to explore the potential of this compound as a model compound for the study of peptide-protein interactions.
合成方法
Boc-(S)-alpha-(4-pyridinylmethyl)-proline is synthesized using a two-step process. The first step involves the reaction of 4-pyridinylmethyl bromide with Boc-protected amino acid derivatives, such as Boc-Pro or Boc-Lys, to form a this compound derivative. The second step involves the removal of the Boc-protection group to yield the desired this compound compound. The reaction requires an acid catalyst, such as anhydrous trifluoroacetic acid (TFA), and is typically carried out at room temperature.
属性
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-4-7-16(18,13(19)20)11-12-5-8-17-9-6-12/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFSVVQZMXKEI-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139806 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217722-02-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217722-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)










